

# Comparative Efficacy of Carisbamate as Adjunctive Therapy for Drug-Resistant Focal Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carisbamate |           |
| Cat. No.:            | B1668445    | Get Quote |

An objective guide for researchers, scientists, and drug development professionals on the clinical performance of **Carisbamate** versus established antiepileptic drugs, supported by clinical trial data and experimental protocols.

Drug-resistant focal epilepsy, where seizures persist despite treatment with two or more appropriately chosen anti-seizure medications (ASMs), represents a significant therapeutic challenge. The development of novel adjunctive therapies is critical for improving seizure control in this patient population. This guide provides a detailed comparison of the investigational drug **Carisbamate** with other established adjunctive therapies, focusing on clinical efficacy and safety data derived from pivotal trials.

### **Proposed Mechanism of Action**

Carisbamate (also known as YKP509 or RWJ-333369) is an alkyl-carbamate whose precise mechanism of action is not fully elucidated.[1] However, preclinical and clinical studies suggest its primary anticonvulsant effect is mediated through the modulation of voltage-gated sodium channels (VGSCs).[2][3] It is believed to inhibit repetitive neuronal firing by blocking these channels, thereby reducing neuronal hyperexcitability that leads to seizures.[4] This mechanism is a common target for many established ASMs.[5]





Click to download full resolution via product page

**Caption:** Proposed mechanism of **Carisbamate** action on voltage-gated sodium channels.



# Standardized Clinical Trial Protocol for Adjunctive Therapies

The evaluation of **Carisbamate** and its comparators typically follows a standardized, multicenter, randomized, double-blind, placebo-controlled trial design, which is the gold standard for assessing efficacy and safety in drug-resistant epilepsy.[6]

#### **Experimental Protocol Details:**

- Patient Population: Adult patients (typically ≥16 or 18 years) with a diagnosis of focal epilepsy (previously partial-onset seizures) who have failed to achieve seizure control despite stable treatment with 1 to 3 concomitant ASMs.[7][8]
- Baseline Phase: A prospective 8-week period where patients or caregivers record seizure frequency in a diary to establish a stable baseline seizure rate.[7][9]
- Randomization: Eligible patients are randomized in a 1:1 or 1:1:1 ratio to receive either a
  fixed dose of the investigational drug (e.g., Carisbamate 200 mg/day, 400 mg/day) or a
  matching placebo.[7]
- Treatment Phase: This phase typically consists of two parts:
  - Titration Period (4-6 weeks): The study drug is gradually increased to the target dose to improve tolerability.[8][9]
  - Maintenance Period (12 weeks): Patients are maintained on the stable, randomized target dose.[9]
- Primary Efficacy Endpoints:
  - Median Percent Reduction in Seizure Frequency: The percentage change in seizure
     frequency per 28 days during the treatment phase compared to the baseline phase.[7][10]
  - Responder Rate: The proportion of patients achieving a 50% or greater reduction in seizure frequency (≥50% responder rate).[7][10]







- Secondary Endpoints: These often include seizure freedom rates, reduction in specific seizure types, and safety/tolerability assessments.[10]
- Safety Assessment: Monitored through the incidence of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and ECG readings throughout the study.[11]





Click to download full resolution via product page

Caption: Standard workflow for adjunctive therapy clinical trials in epilepsy.



# Clinical Efficacy Data Carisbamate Efficacy

The clinical development of **Carisbamate** for adjunctive treatment of focal seizures yielded inconsistent results across its Phase 2 and Phase 3 trials. While a dose-ranging study showed efficacy at doses of 300 mg/day and higher, two subsequent identical Phase 3 trials produced conflicting outcomes.[9][12] In one Phase 3 study, the 400 mg/day dose showed a statistically significant improvement over placebo, but this result was not replicated in the second, identical study.[7][12] Another trial assessing 800 mg/day and 1,200 mg/day doses also failed to demonstrate a significant difference from placebo.[13] This lack of consistent efficacy ultimately led to the withdrawal of the regulatory application for this indication.[1]

| Study (Carisbamate Dose)             | Placebo | Carisbamate      |
|--------------------------------------|---------|------------------|
| Median Percent Seizure<br>Reduction  |         |                  |
| Phase 2 (1600 mg/day)[9]             | 6%      | 29%              |
| Phase 3 / Study 1 (400<br>mg/day)[7] | 17.9%   | 36.6% (p < 0.01) |
| Phase 3 / Study 2 (400<br>mg/day)[7] | 29.2%   | 27.9% (p=NS)     |
| Phase 3 (1200 mg/day)[13]            | 21%     | 36% (p=NS)       |
| ≥50% Responder Rate                  |         |                  |
| Phase 3 / Study 1 (400<br>mg/day)[7] | 21.3%   | 37.1% (p < 0.01) |
| Phase 3 / Study 2 (400<br>mg/day)[7] | 30.6%   | 31.9% (p=NS)     |
| Phase 3 (1200 mg/day)[13]            | 29%     | 37% (p=NS)       |
| NS: Not Significant                  |         |                  |



Check Availability & Pricing

# Comparative Efficacy with Approved Adjunctive Therapies

In contrast to **Carisbamate**, several other adjunctive therapies have demonstrated consistent and robust efficacy in large-scale clinical trial programs for drug-resistant focal epilepsy. This guide compares **Carisbamate** with Lacosamide, Perampanel, and Cenobamate.



| Efficacy<br>Endpoint                                                                                                                | Placebo          | Carisbamat<br>e (400<br>mg/day) | Lacosamide<br>(400<br>mg/day)[5]<br>[14] | Perampanel<br>(4 mg/day)<br>[15] | Cenobamat<br>e (200<br>mg/day)[8]<br>[10] |
|-------------------------------------------------------------------------------------------------------------------------------------|------------------|---------------------------------|------------------------------------------|----------------------------------|-------------------------------------------|
| Median % Seizure Reduction                                                                                                          | 17.9% -<br>29.2% | 27.9% -<br>36.6%                | 36.4% - 39%                              | 21.1%                            | 55.6%                                     |
| ≥50%<br>Responder<br>Rate                                                                                                           | 21.3% -<br>30.6% | 31.9% -<br>37.1%                | 38.3% -<br>41.1%                         | ~35%**                           | 50.4%                                     |
| Data from the two conflicting Phase 3 trials are presented as a range.[7]                                                           |                  |                                 |                                          |                                  |                                           |
| **Responder rate for Perampanel 4mg/day is not explicitly stated in the pooled analysis but rates for 8mg/day were ~35.5%. [15][16] |                  |                                 |                                          |                                  |                                           |

### **Safety and Tolerability Profile**

**Carisbamate** was generally well-tolerated in its clinical trials.[7] The most frequently reported treatment-emergent adverse events were related to the central nervous system, which is a common finding for anti-seizure medications.



| Adverse Event (Incidence >10%) | Placebo   | Carisbamat<br>e (400<br>mg/day)[7] | Lacosamide<br>[14] | Perampanel | Cenobamat<br>e (200<br>mg/day)[8]<br>[10] |
|--------------------------------|-----------|------------------------------------|--------------------|------------|-------------------------------------------|
| Dizziness                      | 9% - 17%  | 24% - 28%                          | Yes                | Yes        | 22.1%                                     |
| Somnolence<br>(Drowsiness)     | 11% - 12% | 13% - 15%                          | Yes                | Yes        | 22.1%                                     |
| Headache                       | 12% - 13% | 11% - 12%                          | Yes                | Yes        | 12.4%                                     |
| Nausea                         | 4% - 5%   | 7% - 8%                            | Yes                | Yes        | 11.5%                                     |
| Fatigue                        | 6% - 7%   | 7% - 8%                            | Yes                | Yes        | 10.6%                                     |

#### Conclusion

The clinical development program for **Carisbamate** as an adjunctive therapy for drug-resistant focal epilepsy did not consistently demonstrate efficacy compared to placebo.[17] While one Phase 3 trial met its primary endpoints at the 400 mg/day dose, a second identical trial failed to replicate these findings, and other trials at different doses were also unsuccessful.[7][13] This inconsistency stands in contrast to the robust and reproducible efficacy shown by other modern adjunctive therapies such as Lacosamide, Perampanel, and particularly Cenobamate, which has demonstrated high responder and seizure freedom rates in a similar patient population.[10] [14][15]

While **Carisbamate**'s development for this specific indication was halted, research into its potential for other severe epilepsy syndromes, such as Lennox-Gastaut Syndrome, is ongoing. [4][18][19] For professionals in drug development and research, the case of **Carisbamate** highlights the significant challenges in developing new therapies for epilepsy and underscores the high bar for demonstrating consistent clinical benefit in a field with multiple effective treatment options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is Carisbamate used for? [synapse.patsnap.com]
- 3. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sklifescienceinc.com [sklifescienceinc.com]
- 5. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Carisbamate as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hig.com [hig.com]
- 9. Randomized, controlled, dose-ranging trial of carisbamate for partial-onset seizures -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. researchgate.net [researchgate.net]
- 13. A randomized, double-blind, placebo-controlled study of the efficacy, safety, and tolerability of adjunctive carisbamate treatment in patients with partial-onset seizures PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of adjunctive perampanel 4 mg/d for the treatment of focal seizures: A
  pooled post hoc analysis of four randomized, double-blind, phase III studies PMC
  [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of adjunctive perampanel for the treatment of refractory focalonset seizures in patients with epilepsy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Carisbamate add-on therapy for drug-resistant focal epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 18. SK life science Initiates Phase 3 Clinical Trial of Carisbamate for Lennox-Gastaut Syndrome [prnewswire.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Comparative Efficacy of Carisbamate as Adjunctive Therapy for Drug-Resistant Focal Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668445#efficacy-of-carisbamate-as-an-adjunctive-therapy-for-drug-resistant-focal-epilepsy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com